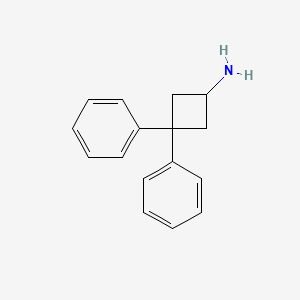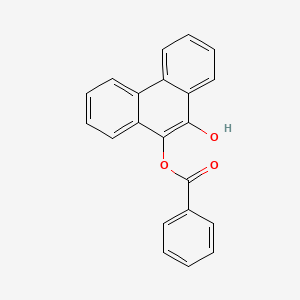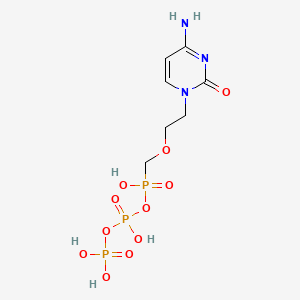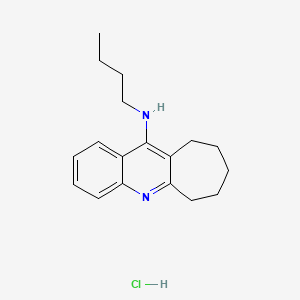
6H-Cyclohepta(b)quinolin-11-amine, 7,8,9,10-tetrahydro-N-butyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Cyclohepta(b)quinolin-11-amine, 7,8,9,10-tetrahydro-N-butyl-, monohydrochloride is a chemical compound with the molecular formula C14H16N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Cyclohepta(b)quinolin-11-amine, 7,8,9,10-tetrahydro-N-butyl-, monohydrochloride typically involves multi-step reactions. One common method includes the reaction of 2-aminobenzonitrile with cycloheptanone in the presence of a base such as sodium hydride. The reaction is carried out in dimethylformamide (DMF) at elevated temperatures (around 90°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Cyclohepta(b)quinolin-11-amine, 7,8,9,10-tetrahydro-N-butyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
6H-Cyclohepta(b)quinolin-11-amine, 7,8,9,10-tetrahydro-N-butyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6H-Cyclohepta(b)quinolin-11-amine, 7,8,9,10-tetrahydro-N-butyl-, monohydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the cyclohepta and tetrahydro modifications.
Cycloheptanone: A precursor used in the synthesis of the compound.
2-Aminobenzonitrile: Another precursor involved in the synthetic route.
Uniqueness
6H-Cyclohepta(b)quinolin-11-amine, 7,8,9,10-tetrahydro-N-butyl-, monohydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
28869-39-8 |
|---|---|
Molekularformel |
C18H25ClN2 |
Molekulargewicht |
304.9 g/mol |
IUPAC-Name |
N-butyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine;hydrochloride |
InChI |
InChI=1S/C18H24N2.ClH/c1-2-3-13-19-18-14-9-5-4-6-11-16(14)20-17-12-8-7-10-15(17)18;/h7-8,10,12H,2-6,9,11,13H2,1H3,(H,19,20);1H |
InChI-Schlüssel |
FEDIKODSNZQFAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C2CCCCCC2=NC3=CC=CC=C31.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


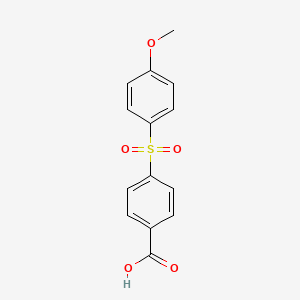
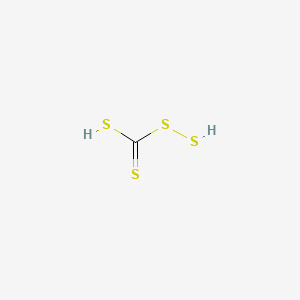
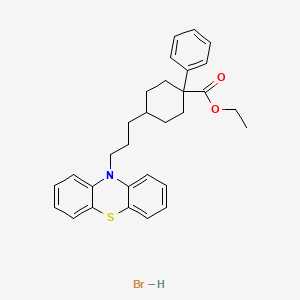
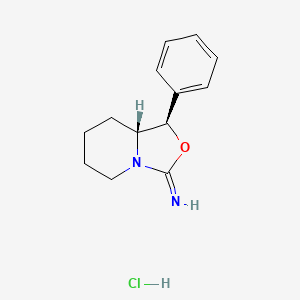
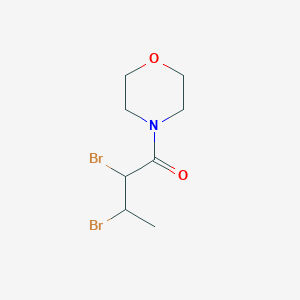
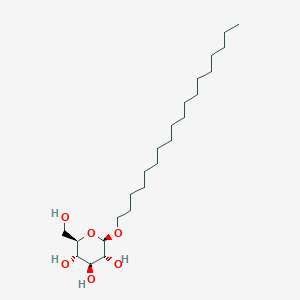
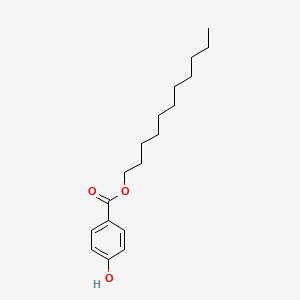
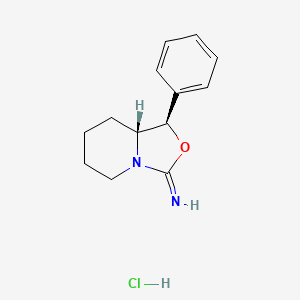
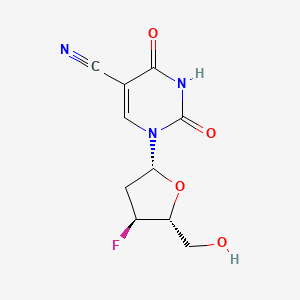
![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
